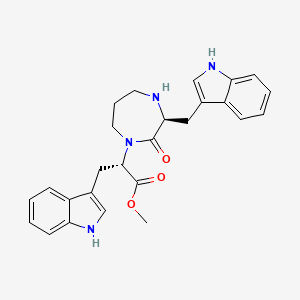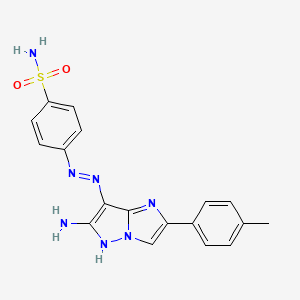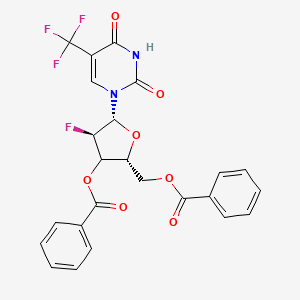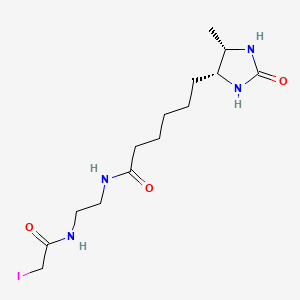![molecular formula C18H21N3O3 B12396010 (1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
I-BET432 is a small molecule drug that functions as a bromodomain and extra-terminal (BET) inhibitor. It specifically targets the bromodomains of the BET family of proteins, including BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. I-BET432 has shown potential as a therapeutic agent for various oncology and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of I-BET432 involves multiple steps, starting with the preparation of the benzoazepinone core. The key steps include:
- Formation of the benzoazepinone ring through a cyclization reaction.
- Introduction of the pyrazole moiety via a nucleophilic substitution reaction.
- Addition of the dihydroxyethyl group through a hydroxylation reaction.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of I-BET432 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
I-BET432 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products
The major products formed from these reactions include various derivatives of I-BET432 with modified functional groups, which can be further explored for enhanced biological activity .
Applications De Recherche Scientifique
I-BET432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation.
Biology: Investigates the effects of BET inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explores its potential as a therapeutic agent for treating cancers, inflammatory diseases, and other conditions.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize drug candidates
Mécanisme D'action
I-BET432 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated lysine residues on histone tails. This disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets include BRD2, BRD3, BRD4, and BRDT, which are involved in various signaling pathways related to cell growth, survival, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
I-BET762: Another BET inhibitor with similar binding affinity and selectivity for BET proteins.
JQ1: A well-known BET inhibitor used extensively in research for its potent anti-cancer properties.
RVX-208: A BET inhibitor with a focus on cardiovascular and metabolic diseases.
Uniqueness of I-BET432
I-BET432 stands out due to its high ligand efficiency and oral bioavailability, making it a promising candidate for clinical development. Its unique benzoazepinone core structure provides distinct pharmacokinetic properties and potential for optimization .
Propriétés
Formule moléculaire |
C18H21N3O3 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(1R)-7-[(1R)-1,2-dihydroxyethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C18H21N3O3/c1-11-14-5-4-12(17(23)10-22)6-15(14)16(9-20(2)18(11)24)13-7-19-21(3)8-13/h4-9,11,17,22-23H,10H2,1-3H3/t11-,17+/m1/s1 |
Clé InChI |
CJVJSGBELMMESS-DIFFPNOSSA-N |
SMILES isomérique |
C[C@@H]1C2=C(C=C(C=C2)[C@H](CO)O)C(=CN(C1=O)C)C3=CN(N=C3)C |
SMILES canonique |
CC1C2=C(C=C(C=C2)C(CO)O)C(=CN(C1=O)C)C3=CN(N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


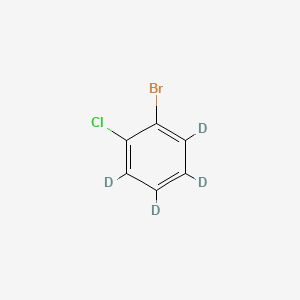
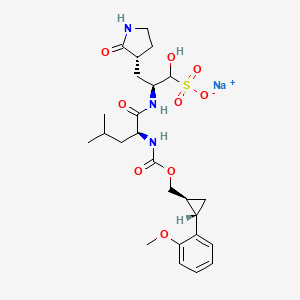





![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)

